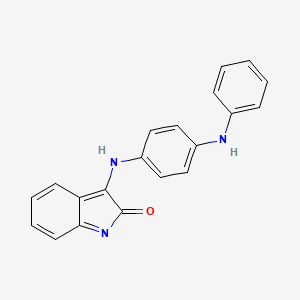
3-(4-anilinoanilino)indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “3-(4-anilinoanilino)indol-2-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-anilinoanilino)indol-2-one involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of specific solvents and catalysts. The goal is to produce the compound on a large scale while maintaining its quality and consistency.
化学反应分析
Types of Reactions
3-(4-anilinoanilino)indol-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.
科学研究应用
The compound 3-(4-anilinoanilino)indol-2-one, also known as a derivative of indole, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and as a tool in biological research. This article explores its applications, supported by comprehensive data and case studies.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
-
Case Study: Breast Cancer
In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death. -
Case Study: Leukemia
Research indicated that this compound exhibited potent activity against leukemia cells by inhibiting specific kinases involved in cell survival pathways, thereby promoting apoptosis.
Inhibitors of Protein Kinases
The compound has been identified as a potential inhibitor of various protein kinases, which play critical roles in signaling pathways associated with cancer progression.
- Example : Inhibition of the AKT pathway has been observed, which is vital for cell growth and survival. By targeting this pathway, this compound can potentially reduce tumor growth and enhance the effectiveness of existing therapies.
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Study Findings : Preliminary tests indicate activity against Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
作用机制
The mechanism of action of 3-(4-anilinoanilino)indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways is crucial for harnessing its potential in scientific and medical applications.
属性
IUPAC Name |
3-(4-anilinoanilino)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDOYAKQZNPMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














